
S-Methyl methanethiosulfonate
Overview
Description
Chemical Structure and Properties S-Methyl methanethiosulfonate (MMTS), with the molecular formula $ \text{C}2\text{H}6\text{O}2\text{S}2 $, is an organosulfur compound characterized by a methylthiosulfonate group ($-\text{SO}2\text{SCH}3$). Key physical properties include a boiling point of 69–71 °C (0.4 mmHg), density of 1.337 g/mL, and solubility in polar solvents like water and dimethylformamide (DMF) . Its structure enables nucleophilic reactions, particularly with thiol groups, making it a critical reagent in protein chemistry and organic synthesis .
Synthesis MMTS is synthesized via controlled reactions involving dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by methanol quenching. This method balances reactivity and stability, avoiding the challenges posed by more volatile reagents like methanesulfenyl chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl methanethiosulfonate can be synthesized through the reaction of dimethyl sulfoxide with sulfur dichloride in the presence of a catalyst such as titanium tetrachloride. The reaction typically takes place in a solvent like 1,2-dichloroethane under reflux conditions for 2-3 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation under reduced pressure to remove any impurities .
Types of Reactions:
Sulfenylation: this compound is commonly used for the sulfenylation of thiols and thioesters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Sulfenylation: Typically involves the use of this compound and a thiol or thioester in the presence of a base such as triethylamine.
Substitution: Requires a nucleophile such as an amine or alcohol to replace the methanesulfonyl group.
Major Products:
Sulfenylation: Produces sulfenylated thiols or thioesters.
Substitution: Results in the formation of substituted methanesulfonates.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
- MMTS is widely utilized as a reagent for synthesizing thiols and thioesters. It facilitates the introduction of methylthio groups in organic compounds, enhancing the synthesis of various derivatives such as 2-(methylthio)alkanoic acids and 3-methylthio-2-alkanones from substituted malonic esters .
- It serves as a cross-linking agent in polymer chemistry, contributing to the formation of polymer networks.
Modification of Thiol Groups
- MMTS is effective in alkylating thiol groups of protein cysteines, allowing researchers to study enzyme mechanisms by trapping the thiol-disulfide states of proteins. This capability is particularly beneficial for examining redox-sensitive proteins and enzymes .
- The compound's ability to form reversible methylthio mixed disulfides provides an advantage over traditional irreversible alkylating agents, enabling more nuanced studies of protein function .
Biological Applications
Enzyme Regulation Studies
- In biochemical research, MMTS is employed to modify cysteine residues in proteins, thus influencing enzyme activity. For instance, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity by protecting its thiol group from oxidation .
- The compound also plays a role in studying the effects of S-nitrosylation on proteins, which is crucial for understanding various signaling pathways .
Sensor Development
- MMTS has been utilized in developing sensors for protease activity. By blocking structural transitions in papain-like cysteine proteases, it aids in detecting and analyzing protease functions within biological systems .
Agricultural Applications
Pathogen Control
- Recent studies highlight MMTS's potential as an agricultural agent against late blight caused by Phytophthora infestans. It has demonstrated efficacy in inhibiting various life stages of this pathogen with low phytotoxicity .
- The compound's antimicrobial properties suggest its application as a broad-spectrum toxin against plant pathogens, making it a candidate for sustainable agricultural practices .
Toxicological Insights
Acute Toxicity
- Research indicates that MMTS exhibits significant acute toxicity, with an estimated LD50 value of 9.11 mg/kg when administered intraperitoneally in mice. This raises concerns regarding its safety profile for both laboratory and agricultural use .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Reagent for synthesis | Used to synthesize thiols and thioesters; cross-linking agent in polymers |
Biochemistry | Modification of thiol enzymes | Traps thiol-disulfide states; reversible inhibition of enzymes |
Sensor Development | Detection of protease activity | Blocks transitions in cysteine proteases for sensor applications |
Agriculture | Pathogen control | Effective against P. infestans with low phytotoxicity |
Toxicology | Safety concerns | LD50 value indicates significant acute toxicity |
Case Studies
- Enzyme Activity Modulation : A study demonstrated that treatment with MMTS could reversibly inhibit GAPDH by modifying its cysteine residues, showcasing its utility in enzyme regulation research .
- Agricultural Efficacy : Research conducted on the use of MMTS against late blight revealed that it effectively inhibited pathogen growth while maintaining low toxicity to non-target organisms, supporting its potential as an eco-friendly agricultural solution .
- S-Nitrosylation Studies : MMTS was employed to explore the role of cysteine modifications in enzymatic activities, revealing insights into redox biology and protein functionality .
Mechanism of Action
S-Methyl methanethiosulfonate exerts its effects by reacting with thiol groups in proteins and other molecules. The compound forms a reversible sulfenylation, converting thiol groups (-SH) into dithiomethane groups (-S-S-CH₃). This modification can alter the activity of enzymes and other proteins, making it a valuable tool for studying redox biology and enzyme regulation .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs of MMTS
Key Differences
- Reactivity : MMTS exhibits moderate reactivity compared to methanesulfenyl chloride (highly reactive) and dimethyl disulfide (low reactivity) .
- Solubility: Aminoalkyl derivatives (e.g., 12-aminododecyl variant) show enhanced water solubility due to charged counterions, unlike neutral MMTS .
Functional Analogs
Key Differences
- Toxicity : Ethyl methanesulfonate is a potent mutagen, requiring stringent safety protocols, whereas MMTS is safer for biochemical applications .
- Mechanism : MMTS modifies thiols via disulfide exchange, while methanesulfonates (e.g., MMS) alkylate DNA bases .
Biochemical Studies
- MMTS stabilizes transient protein conformations by trapping cysteine residues, aiding in structural biology studies of P-glycoprotein and GABA receptors .
- In liposome models, MMTS interacts with phospholipid bilayers, altering membrane fluidity (observed via FTIR/SERS spectroscopy) .
Polymer Chemistry
- MMTS suppresses thiolactone formation during RAFT polymerization, enabling precise functionalization of PMMA and other polymers .
Microbial Ecology
- Produced by Burkholderia spp. as a volatile organic compound, MMTS exhibits species-specific antimicrobial effects in bacterial interactions .
Biological Activity
S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound recognized for its diverse biological activities, particularly in biochemical research and agricultural applications. This article explores the biological activity of MMTS, focusing on its mechanisms of action, therapeutic potential, and applications in agriculture.
Overview of this compound
MMTS is a derivative of methanethiosulfonate and is primarily used as a reagent in biochemical assays. It has been isolated from various plant sources, including cauliflower, and is known for its ability to modify thiol enzymes and redox-regulated proteins. This modification is crucial for studying enzyme regulation and redox biology, making MMTS a valuable tool in biochemical research .
1. Inhibition of Cysteine Proteases
MMTS serves as a blocking reagent for cysteine proteases such as papain, facilitating the study of protease activity. By modifying the active site cysteine residues, MMTS can inhibit the catalytic function of these enzymes, which is essential for understanding their role in various biological processes .
2. Interaction with STAT3
Recent studies have indicated that MMTS can bind to the SH2 domain of STAT3, a transcription factor involved in cell proliferation and survival. This binding inhibits STAT3 homodimerization, thus exerting antiproliferative effects on cancer cell lines such as HCT-116. The compound's ability to act as a direct inhibitor of STAT3 suggests potential applications in cancer therapy .
3. Antimicrobial Properties
MMTS exhibits antimicrobial activity against various pathogens. Research has shown that it effectively inhibits the growth of Phytophthora infestans, the causative agent of late blight in potatoes. This inhibition occurs with low phytotoxicity, making MMTS a promising candidate for agricultural applications . Additionally, it has demonstrated antimutagenic properties in model organisms like Escherichia coli and Drosophila melanogaster .
Anticancer Activity
A study evaluating methanethiosulfonate derivatives found that MMTS significantly reduced colon tumor incidence when administered during the post-initiation phase of carcinogenesis in rats. The compound's mechanism involves multiple pathways, including direct interaction with oncogenic signaling proteins like STAT3 .
Table 1: Summary of Anticancer Effects of MMTS Derivatives
Compound | Activity | Cell Line | Mechanism |
---|---|---|---|
SMMTS | Antiproliferative | HCT-116 | Inhibition of STAT3 |
Compound 1 | Moderate antiproliferative | Various tumor lines | Direct binding to SH2 domain |
Compound 2 | Inhibitory | PC3 xenografts | Indirect pathway modulation |
Agricultural Applications
In agricultural research, MMTS has been studied for its efficacy against plant pathogens. It was found to inhibit different life stages of P. infestans, showing significant promise as a late blight control agent.
Table 2: Efficacy of MMTS Against Plant Pathogens
Pathogen | Concentration (µg/mL) | Effect on Growth |
---|---|---|
P. infestans | 6-30 | Significant inhibition |
Botrytis cinerea | >100 | No effect |
Rhizoctonia solani | >100 | No effect |
Q & A
Basic Research Questions
Q. What are the standard protocols for using MMTS in cysteine alkylation for protein modification?
MMTS is widely employed to alkylate cysteine thiol groups in proteins, preventing disulfide bond formation and stabilizing redox-sensitive states. A typical protocol involves incubating purified proteins with 5–10 mM MMTS in phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4–8.0) for 30–60 minutes at room temperature. Excess reagent is removed via dialysis or size-exclusion chromatography . For cell-based studies, 25 mM MMTS in PBS is used to oxidize intracellular thiols, followed by fixation with glutaraldehyde for imaging applications .
Q. How does MMTS prevent disulfide bond scrambling during protein purification?
MMTS acts as a reversible thiol-blocking agent, forming mixed disulfides with cysteine residues. This prevents spontaneous disulfide bond rearrangement under oxidative conditions. Researchers should optimize MMTS concentration (1–10 mM) based on protein thiol content and buffer composition. Post-alkylation, reducing agents like TCEP or DTT can reverse MMTS modification for downstream analyses .
Q. What are the solubility and stability considerations for MMTS in experimental workflows?
MMTS is soluble in organic solvents (e.g., DMF, chloroform) and aqueous buffers (1:5 ratio in water). However, its stability decreases in aqueous solutions due to hydrolysis. Stock solutions in anhydrous DMF or chloroform (200 µL/mL) are recommended for long-term storage at –20°C. Purity should be verified via GC or refractive index (n20/D 1.513) before use .
Q. How is MMTS utilized in redox state preservation for structural biology studies?
In cryo-EM and X-ray crystallography, MMTS (5–10 mM) rapidly alkylates free thiols in proteins, "trapping" transient redox states (e.g., S-nitrosylation). This method minimizes artifacts during sample preparation, enabling high-resolution structural analysis of redox-sensitive motifs .
Q. What safety precautions are critical when handling MMTS in laboratory settings?
MMTS is a skin and eye irritant. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and direct contact. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Flash point (87°C) necessitates fire safety measures in high-temperature applications .
Advanced Research Questions
Q. How can MMTS be optimized in RAFT polymerization to suppress thiolactone side products?
In RAFT, MMTS (10–20 mol% relative to amine) reacts with thiols generated during aminolysis of dithioesters, preventing cyclization into thiolactones. This enables precise end-group functionalization (e.g., introducing alkynes via S-butynyl methanethiosulfonate). Reaction efficiency depends on pH (7.0–8.5) and solvent polarity .
Q. What methodologies validate MMTS-mediated redox regulation in live-cell imaging?
HeLa cells treated with 25 mM MMTS in PBS (pH 7.4) for 5–50 minutes at 4°C show thiol oxidation compatible with glutaraldehyde fixation. Post-treatment, immunogold labeling or fluorescent probes (e.g., Biotin-HPDP) can map redox-sensitive cysteines. Controls must include untreated cells and TCEP-reduced samples to confirm specificity .
Q. How does MMTS compare to other thiol-modifying agents (e.g., NEM, iodoacetamide) in proteomics?
MMTS offers reversibility, enabling post-alkylation reduction for downstream analyses like disulfide mapping. However, its larger size may sterically hinder modification in buried cysteine residues. Quantitative mass spectrometry studies show MMTS modifies ~85% of surface-exposed thiols in model proteins, compared to >95% for iodoacetamide .
Q. What contradictions exist in MMTS's reported antimutagenic and antimicrobial activities?
While MMTS inhibits fungal pathogens (e.g., Phytophthora infestans) at 10–50 µM, its efficacy varies with microbial membrane composition. Conflicting data arise in mammalian cell models: some studies report antimutagenic effects via ROS scavenging, while others note cytotoxicity at >10 mM. Dose-dependent assays and species-specific redox environments must be considered .
Q. How can MMTS enhance the performance of redox-responsive biomaterials?
MMTS-functionalized polymers exhibit disulfide-mediated degradation under reducing conditions. For example, MMTS-capped poly(methyl methacrylate) (PMMA) releases payloads in glutathione-rich tumor microenvironments. Key parameters include polymer molecular weight (10–50 kDa) and MMTS grafting density (1–5% molar ratio) .
Properties
IUPAC Name |
methylsulfonylsulfanylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYONNSVDNIRXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062739 | |
Record name | Methanesulfonothioic acid, S-methyl ester | |
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Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid with a stench; [Sigma-Aldrich MSDS] | |
Record name | Methyl methanethiosulfonate | |
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Boiling Point |
266.00 to 267.00 °C. @ 760.00 mm Hg | |
Record name | Methyl methanethiosulfonate | |
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Solubility |
slightly | |
Record name | Methyl methanethiosulfonate | |
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CAS No. |
2949-92-0 | |
Record name | S-Methyl methanethiosulfonate | |
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Record name | Methyl methanethiosulfonate | |
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Record name | 2949-92-0 | |
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Record name | Methanesulfonothioic acid, S-methyl ester | |
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Record name | Methanesulfonothioic acid, S-methyl ester | |
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Record name | S-methyl methanethiosulphonate | |
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Record name | S-METHYL METHANETHIOSULFONATE | |
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Record name | Methyl methanethiosulfonate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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